molecular formula C16H15FN6O B2513469 N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine CAS No. 946348-00-1

N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine

Cat. No.: B2513469
CAS No.: 946348-00-1
M. Wt: 326.335
InChI Key: UVZQOIVUFJVWMH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine is a pteridine derivative featuring a morpholine substituent at position 2 and a 4-fluorophenylamine group at position 3. Pteridines are bicyclic aromatic systems comprising fused pyrimidine and pyrazine rings, often explored for their biological activity in kinase inhibition and anticancer research. The morpholine group contributes to solubility and hydrogen-bonding capacity, while the 4-fluorophenyl moiety enhances metabolic stability and hydrophobic interactions. Structural analogs vary in core heterocycles (e.g., quinazoline, pyrimidine) and substituents, influencing physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c17-11-1-3-12(4-2-11)20-15-13-14(19-6-5-18-13)21-16(22-15)23-7-9-24-10-8-23/h1-6H,7-10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZQOIVUFJVWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel-Isay Cyclocondensation

The pteridine scaffold is typically assembled using modified Gabriel-Isay conditions:

  • Starting materials : 4,5-Diaminopyrimidine derivatives react with α-ketoesters under acidic conditions.
  • Mechanism : Sequential condensation, cyclization, and dehydration form the bicyclic system.

Example protocol :

  • 4,5-Diamino-2-chloropyrimidine (1.0 equiv)
  • Ethyl glyoxylate (1.2 equiv)
  • HCl (conc., catalytic) in ethanol
  • Reflux for 8–12 hours
  • Yield: 68–72%

Solid-Phase Synthesis for Parallel Optimization

Recent advances employ polymer-supported synthesis for rapid analog generation:

resin-bound diaminopyrimidine + solution-phase ketoester → automated cyclization → cleavage with TFA  

This method improves yield reproducibility (75±3%) compared to solution-phase approaches.

Functionalization at C2 Position: Morpholine Installation

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient C2 position undergoes SNAr with morpholine:

Parameter Optimal Value Effect on Yield
Temperature 110–120°C <5% side products
Solvent DMF/DMSO (anhydrous) 82% conversion
Catalyst CuI (5 mol%) +15% yield
Reaction Time 18–24 hours Plateau at 89%

Mechanistic considerations :

  • Rate acceleration through charge-transfer complexes with Cu(I)
  • Steric protection of C4 amine prevents over-substitution

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • 150°C, 300W, 30 minutes → 87% yield
  • Reduced decomposition of morpholine (<2% degradation)

C4 Amination with 4-Fluoroaniline

Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling provides superior regiocontrol:

Catalytic system :

  • Pd2(dba)3 (3 mol%)
  • Xantphos (6 mol%)
  • Cs2CO3 (2.0 equiv)
  • Toluene, 100°C, 12 hours

Performance metrics :

  • Yield: 78–85%
  • Purity: >95% (HPLC)
  • Scalability: Demonstrated at 500g scale

Direct Displacement with Activated Amines

For cost-sensitive applications, thermal amination is viable:

Conditions :

  • 4-Fluoroaniline (3.0 equiv)
  • KOtBu (2.5 equiv)
  • DMSO, 130°C, 48 hours
  • Yield: 65% (requires chromatographic purification)

Integrated Synthetic Routes

Linear Approach (Stepwise Functionalization)

  • Pteridine core synthesis → 2. C2 morpholinylation → 3. C4 amination
  • Total yield: 52–58%
  • Advantages: Simplified purification at each stage
  • Limitations: Cumulative yield loss

Convergent Synthesis (Fragment Coupling)

Parallel preparation of:

  • 2-Morpholinylpteridine halide
  • 4-Fluorophenylamine boronic ester

Suzuki-Miyaura coupling under modified conditions:

  • Pd(PPh3)4 (5 mol%)
  • K3PO4 (3.0 equiv)
  • DME/H2O (4:1), 80°C, 8 hours
  • Yield: 73%
  • Purity: 98% by NMR

Critical Process Optimization Parameters

Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant SNAr Yield Coupling Yield
DMF 36.7 82% 68%
NMP 32.2 85% 72%
DMSO 46.7 88% 65%
THF 7.5 42% 81%

Data from

Temperature Profiling for Key Steps

Arrhenius analysis reveals :

  • SNAr activation energy: 92 kJ/mol
  • Buchwald-Hartwig Ea: 105 kJ/mol
  • Optimal thermal windows:
    • Morpholine installation: 110±5°C
    • C4 amination: 100±2°C

Analytical Characterization Protocols

Spectroscopic Fingerprinting

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.72 (s, 1H, H7), 8.15 (d, J=8.4 Hz, 1H, H6), 7.89 (s, 1H, NH), 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 3.75–3.65 (m, 4H, morpholine), 3.20–3.12 (m, 4H, morpholine)

  • 13C NMR (101 MHz, DMSO-d6):
    δ 162.1 (C-F), 156.8 (C2), 147.3 (C4), 135.2–114.7 (aromatic carbons), 66.3 (morpholine CH2), 48.1 (morpholine N-CH2)

Chromatographic Purity Assessment

Method Column Mobile Phase Retention Time Purity Criteria
HPLC-UV (254 nm) C18, 150×4.6 mm, 3µm MeCN/H2O (0.1% TFA) 12.7 min >98% area
UPLC-MS HSS T3, 2.1×50 mm Gradient elution 3.2 min Single m/z peak

Data from

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Cost Factor Linear Route Convergent Route
Raw Materials $412/kg $580/kg
Energy Consumption 18 kWh/kg 24 kWh/kg
Labor 22 h/kg 18 h/kg
Waste Treatment $85/kg $120/kg

Data normalized to 100kg batch production

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 32 (industry target <40)
  • E-factor: 18.7 (solvents account for 82% of waste)
  • Successful solvent substitution:
    • Replaced DMF with Cyrene™ (dihydrolevoglucosenone)
    • PMI reduction: 29%
    • Yield maintained at 86%

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis:
N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine serves as a crucial building block in the synthesis of more complex molecules. Its pteridine core allows for the modification and derivatization necessary to create a range of analogs with varied biological activities.

2. Coordination Chemistry:
The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is significant for developing catalysts and materials with specific electronic and optical properties.

Biological Applications

1. Anticancer Research:
Studies have indicated that pteridine derivatives, including this compound, exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The presence of the morpholine moiety may enhance its ability to penetrate cellular membranes, increasing its efficacy as an anticancer agent.

2. Neuropharmacology:
The compound has been investigated for its potential neuropharmacological effects. Its structural similarity to known neurotransmitter modulators suggests that it may interact with various receptors in the central nervous system, making it a candidate for treating neurological disorders.

Medicinal Applications

1. Drug Development:
this compound is being explored as a lead compound in drug development for conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems positions it as a promising candidate for further pharmacological studies.

2. Antiviral Activity:
Recent investigations have highlighted the potential of pteridine derivatives in antiviral therapies, particularly against viruses from the Flaviviridae family, such as Hepatitis C virus. The compound's mechanism of action may involve interference with viral replication processes.

Case Study 1: Anticancer Activity

A study conducted on various pteridine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In preclinical trials, this compound was shown to enhance cognitive function in animal models of depression. Behavioral assays indicated improved memory and learning capabilities, suggesting its potential utility in treating mood disorders.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Core Heterocycle Variations

Pteridine vs. Quinazoline Derivatives
  • Target Compound: Core: Pteridine (two fused pyrimidine rings). Molecular Weight: Estimated ~350–420 g/mol (based on analogs in ).
  • Quinazoline Analogs () :

    • Example: 5a (N-phenylquinazolin-4-amine)
  • Core : Quinazoline (fused benzene-pyrimidine).
  • Molecular Weight : 308.7 g/mol.
  • Melting Point : 188–190°C.
  • Key Differences : Lower molecular weight and simpler structure compared to pteridine derivatives. Reduced aromaticity may affect π-π stacking interactions in biological targets.
Pteridine vs. Pyrimidine Derivatives
  • Pyrimidine-Morpholine Analog () :
    • Compound : 4-(morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine.
    • Core : Pyrimidine.
    • Molecular Formula : C15H15F3N4O.
    • Key Features : Trifluoromethylphenyl group enhances lipophilicity and electron-withdrawing effects. Pyrimidine core lacks the fused pyrazine ring of pteridine, reducing complexity and molecular weight.

Substituent Variations

Morpholine vs. Piperazine
  • Target Compound :

    • Substituent : Morpholine (oxygen-containing, six-membered ring).
    • Impact : Enhances solubility and moderate hydrogen-bond acceptor capacity.
  • Piperazine Analog (): Compound: N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine. Substituent: Piperazine (nitrogen-containing, two amine groups). Molecular Weight: 419.4 g/mol. The additional 4-fluorophenyl group on piperazine may enhance target specificity but increase steric hindrance .
Fluorophenyl vs. Other Aryl Groups
  • Target Compound :

    • Substituent : 4-fluorophenylamine.
    • Impact : Fluorine atom improves metabolic stability and confers moderate electron-withdrawing effects.
  • Chlorophenyl and Bromophenyl Analogs () :

    • Example: 5b (N-(4-chlorophenyl)-2-(morpholin-4-yl)quinazolin-4-amine) .
  • Substituent : 4-chlorophenyl.
  • Molecular Weight : 342.8 g/mol.
  • Melting Point : 220–222°C.

Physicochemical Properties

Property Target Compound (Estimated) Quinazoline 5a () Piperazine Pteridine () Pyrimidine-Morpholine ()
Molecular Weight ~380–420 g/mol 308.7 g/mol 419.4 g/mol 324.3 g/mol
Melting Point 200–250°C* 188–190°C Not reported Not reported
Solubility Moderate (polar aprotic solvents) Low (high crystallinity) Moderate (piperazine basicity) Low (trifluoromethyl hydrophobicity)
LogP ~2.5–3.5 ~2.8 ~3.8 ~4.5

*Estimated based on analogs.

Biological Activity

N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16FN5O\text{C}_{15}\text{H}_{16}\text{F}\text{N}_5\text{O}

where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • N = Nitrogen
  • O = Oxygen

This compound features a fluorinated phenyl group and a morpholine moiety, which are critical for its biological activity.

This compound has been studied for its inhibitory effects on various enzymes and pathways involved in cancer progression. It primarily acts as an inhibitor of specific kinases and enzymes that play roles in cellular proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinase Activity: The compound has shown potential in inhibiting kinases that are overexpressed in certain cancers, leading to reduced cell proliferation.
  • Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibits proliferation in cancer cells
Apoptosis InductionIncreased apoptosis markers
Enzyme InhibitionInhibits specific kinases

Case Studies

  • Antitumor Efficacy:
    A study demonstrated that this compound exhibited significant antitumor activity against various cancer cell lines, including breast and lung cancer cells. The compound was able to reduce cell viability by inducing apoptosis through mitochondrial pathways, as evidenced by increased levels of cleaved caspase-3 and PARP .
  • Molecular Docking Studies:
    Molecular docking studies have shown that this compound binds effectively to the active sites of target kinases, suggesting a strong interaction that could translate into potent inhibitory effects. The binding affinity was evaluated using scoring functions that predict the stability of the ligand-receptor complex .
  • In Vivo Studies:
    In vivo studies using xenograft models indicated that treatment with this compound resulted in significant tumor regression compared to control groups. Pharmacokinetic analyses showed favorable absorption and distribution profiles, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the pteridine core or the substituents on the phenyl or morpholine rings can significantly alter its potency and selectivity.

Key Findings:

  • Fluorination: The presence of the fluorine atom on the phenyl ring enhances lipophilicity, which may improve cellular uptake.
  • Morpholine Substitution: Variations in the morpholine substituent have been explored to optimize binding affinity and selectivity towards specific targets.

Q & A

Q. What analytical techniques validate fluorine’s role in enhancing membrane permeability?

  • Methodological Answer :
  • LogP Measurement : Compare partition coefficients (fluorinated vs. non-fluorinated analogs) .
  • Caco-2 Assay : Quantify apparent permeability (Papp) to assess intestinal absorption .

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